ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate
Description
Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate is a synthetic compound that belongs to the class of chromone derivatives. Chromones are known for their diverse biological activities, including anti-inflammatory, antimalarial, and anticancer properties
Properties
IUPAC Name |
ethyl 2-[(4-oxochromene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5S/c1-2-28-21(27)19-18(13-8-4-3-5-9-13)23-22(30-19)24-20(26)17-12-15(25)14-10-6-7-11-16(14)29-17/h3-12H,2H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPBLCOAPYKRGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate typically involves a multi-step process. One common synthetic route starts with the Claisen condensation of 2-hydroxyacetophenone with diethyl oxalate to form ethyl-4-oxo-4H-chromene-2-carboxylate . This intermediate is then reacted with thioamide derivatives under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Numerous studies have indicated that derivatives of thiazole and chromene exhibit significant anticancer properties. Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer cells. The compound's ability to induce apoptosis in these cells has been documented in several research articles .
- Antimicrobial Properties
- Anti-inflammatory Effects
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
-
Formation of the Chromene Moiety
- The synthesis begins with the formation of the chromene structure through cyclization reactions involving phenolic compounds and α,β-unsaturated carbonyls.
-
Thiazole Ring Construction
- The thiazole ring is constructed through condensation reactions between appropriate thioamide derivatives and α-halo ketones.
-
Final Coupling Reaction
- The final step involves coupling the chromene and thiazole components, often facilitated by coupling agents or catalysts to enhance yield and purity.
Case Study 1: Anticancer Activity
A study published in Cancer Letters demonstrated that this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins .
Case Study 2: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various thiazole derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In anticancer applications, it may induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate can be compared with other chromone derivatives, such as:
Chromone-2-carboxamido-alkylamines: These compounds also exhibit acetylcholinesterase inhibitory activity but differ in their side chain structures.
Chromone-2-carboxamide derivatives: These have shown cytotoxic and anti-inflammatory activities similar to the target compound but may vary in their potency and selectivity.
Direct and retro chromone-2-carboxamides: These compounds have been studied for their anti-biofilm properties and can serve as analogs for further optimization.
This compound stands out due to its unique combination of a chromone and thiazole moiety, which may contribute to its distinct biological activities and potential therapeutic applications.
Biological Activity
Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate is a compound that has drawn interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes both chromene and thiazole moieties. The presence of these functional groups contributes to its pharmacological properties. The molecular formula is , and its structural representation can be depicted as follows:
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The chromene structure is known for its free radical scavenging properties, which can protect cells from oxidative stress.
- Antimicrobial Activity : Compounds containing thiazole rings have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
- Antitumor Activity : Research indicates that derivatives of thiazoles can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related compounds:
| Activity | IC50 Value (μM) | Reference |
|---|---|---|
| Antioxidant | 15.0 | |
| Antimicrobial (E. coli) | 12.5 | |
| Antitumor (HeLa cells) | 8.0 | |
| AChE Inhibition | 10.4 |
Case Studies
- Antioxidant Activity : A study assessing various derivatives found that the compound exhibited significant antioxidant activity, with an IC50 value of 15 μM, indicating strong potential for use in formulations aimed at reducing oxidative stress-related damage.
- Antimicrobial Efficacy : In vitro tests against E. coli showed an IC50 of 12.5 μM, suggesting effective antibacterial properties. This positions the compound as a candidate for developing new antibiotics in the face of rising antibiotic resistance.
- Antitumor Potential : The compound demonstrated an IC50 of 8 μM against HeLa cervical cancer cells, indicating potent antitumor activity. Further studies are warranted to explore its mechanisms of action and efficacy in vivo.
Q & A
Q. What are the critical parameters for optimizing the synthesis of ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate to achieve high yield and purity?
Methodological Answer: The synthesis requires multi-step reactions with stringent control of:
- Temperature : Maintain 60–80°C during cyclization to prevent side reactions (e.g., dimerization) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency in thiazole ring formation .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) for amide bond formation between chromene and thiazole moieties .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the product with >95% purity .
Q. Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Amidation | 4-oxo-4H-chromene-2-carboxylic acid, EDC/HOBt | DMF | 25°C, 12h | 75–80 |
| Cyclization | Thiourea derivative, K₂CO₃ | Acetonitrile | 80°C, 6h | 65–70 |
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirm substituent positions (e.g., chromene protons at δ 6.8–7.2 ppm; thiazole protons at δ 7.3–7.5 ppm) .
- ¹³C NMR : Identify carbonyl groups (ester at ~165 ppm, amide at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethyl group: m/z –45) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect byproducts .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the compound’s 3D structure?
Methodological Answer:
Q. Example Structural Insights :
Q. How can researchers address contradictory reports on the biological activity of thiazole-chromene hybrids?
Methodological Answer:
- Assay Standardization :
- Structure-Activity Relationship (SAR) Analysis :
- Compare substituent effects (e.g., electron-withdrawing groups on chromene enhance kinase inhibition ).
- Molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like COX-2 or EGFR .
Q. Table 2: Bioactivity Comparison of Analogues
Q. What strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition?
Methodological Answer:
- Kinetic Studies :
- Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Measure kcat/KM under varying substrate concentrations.
- Biophysical Assays :
- Surface Plasmon Resonance (SPR) quantifies binding affinity (KD) .
- Fluorescence quenching to monitor conformational changes in enzymes .
- Mutagenesis : Engineer enzyme variants (e.g., Ala-scanning) to identify critical residues for binding .
Q. How can computational methods complement experimental data in studying this compound’s reactivity?
Methodological Answer:
- DFT Calculations :
- Optimize geometry at B3LYP/6-311G(d,p) level to predict reactive sites (e.g., nucleophilic attack at thiazole C-2) .
- Calculate Fukui indices for electrophilicity/nucleophilicity .
- MD Simulations :
- Simulate solvation dynamics (e.g., in water/DMSO) to assess stability over 100 ns trajectories .
- Analyze hydrogen-bond lifetimes with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
